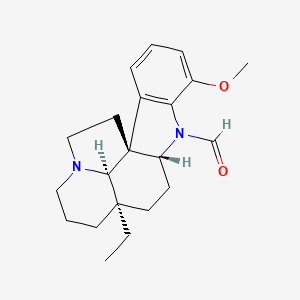

Vallesine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

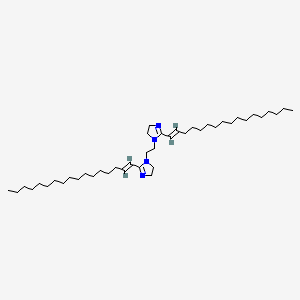

Vallesine is a naturally occurring alkaloid belonging to the aspidosperma family, which contains over 250 structurally diverse members. These alkaloids have been a subject of significant interest due to their structural complexity and diverse biological activity . This compound is particularly notable for its antiplasmodial properties, making it a compound of interest in medicinal chemistry .

Vorbereitungsmethoden

The first enantioselective total synthesis of Vallesine was achieved through a strategy that features a late-stage regioselective C17-oxidation, followed by a highly stereoselective transannular cyclization . This approach allows for the diversification of complex intermediates, enabling access to various members of the aspidosperma alkaloids family . The synthesis involves the use of complex indole boronation, which is a critical step in achieving the desired stereochemistry .

Analyse Chemischer Reaktionen

Vallesine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The late-stage C17-oxidation is a key reaction in its synthesis, which is achieved using palladium-catalyzed ortho-C–H-acetoxylation . This reaction is highly regioselective and is crucial for the formation of the final product. Other common reagents used in the synthesis of this compound include boron reagents for the indole boronation step . The major products formed from these reactions include (+)-deacetylaspidospermine and (+)-aspidospermidine, which are intermediates in the synthesis of this compound .

Wissenschaftliche Forschungsanwendungen

Vallesine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antiplasmodial properties make it a potential candidate for the development of new antimalarial drugs . Additionally, the structural complexity of this compound and its derivatives makes it a valuable compound for studying the mechanisms of action of alkaloids and their interactions with biological targets . In chemistry, this compound serves as a model compound for the development of new synthetic methodologies and strategies for the synthesis of complex natural products .

Wirkmechanismus

The mechanism of action of Vallesine involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects through the inhibition of key enzymes and receptors involved in the growth and proliferation of malaria parasites . The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the metabolic processes of the parasites, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Vallesine is structurally related to other aspidosperma alkaloids, including aspidospermine and deacetylaspidospermine . These compounds share similar structural features, such as the presence of an indole core and a complex polycyclic framework . this compound is unique due to its C17-oxidation, which is not present in other related compounds . This oxidation is a key feature that contributes to its antiplasmodial activity and distinguishes it from other members of the aspidosperma family . Other similar compounds include haplocidine and cylindrocarpidine, which also contain oxygenated variants but differ in their specific oxidation patterns and biological activities .

Eigenschaften

CAS-Nummer |

466-46-6 |

|---|---|

Molekularformel |

C21H28N2O2 |

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene-8-carbaldehyde |

InChI |

InChI=1S/C21H28N2O2/c1-3-20-9-5-12-22-13-11-21(19(20)22)15-6-4-7-16(25-2)18(15)23(14-24)17(21)8-10-20/h4,6-7,14,17,19H,3,5,8-13H2,1-2H3/t17-,19-,20-,21-/m1/s1 |

InChI-Schlüssel |

KYRQTZSLJBESSD-CWJKEVGVSA-N |

Isomerische SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C=O |

Kanonische SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)

![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)